2-Sulfanylidene-3H-1,3,4-thiadiazole-5-carbothioamide
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Overview
Description
2-Sulfanylidene-3H-1,3,4-thiadiazole-5-carbothioamide is a heterocyclic compound that belongs to the class of 1,3,4-thiadiazoles.
Mechanism of Action
Target of Action
albicans .
Mode of Action
It is known that 1,3,4-thiadiazole derivatives exhibit a broad spectrum of biological activities, including antimicrobial and anticancer activities.
Biochemical Pathways
It is known that 1,3,4-thiadiazole derivatives have wide biological properties and chemical reactivities in the synthesis of various nitrogen, oxygen, sulfur, and selenium containing compounds .
Result of Action
It is known that some 1,3,4-thiadiazole derivatives have shown dose-dependent anticancer activities against studied cell lines .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Sulfanylidene-3H-1,3,4-thiadiazole-5-carbothioamide typically involves the reaction of hydrazonoyl halides with potassium thiocyanate, thiosemicarbazide, or carbon disulfide . One common method involves the reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 2-(methylthio)carbonthioyl hydrazones in absolute ethanol in the presence of triethylamine . The reaction conditions usually require refluxing the mixture for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of 1,3,4-thiadiazole derivatives, including this compound, often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Sulfanylidene-3H-1,3,4-thiadiazole-5-carbothioamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the thiol group to a sulfonic acid derivative.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can reduce the compound to its corresponding thiol derivative.
Substitution: Nucleophilic substitution reactions can occur at the sulfur atom, where nucleophiles such as amines or alcohols replace the thiol group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonic acid derivatives, while reduction can produce thiol derivatives .
Scientific Research Applications
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole-2-thiol: Another thiadiazole derivative with similar biological activities.
1,3,4-Thiadiazole-5-thiol: Known for its antimicrobial and antifungal properties.
1,3,4-Thiadiazole-2-amine: Exhibits anticancer and anti-inflammatory activities.
Uniqueness
2-Sulfanylidene-3H-1,3,4-thiadiazole-5-carbothioamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its broad spectrum of biological activities make it a versatile compound for research and industrial applications .
Properties
IUPAC Name |
2-sulfanylidene-3H-1,3,4-thiadiazole-5-carbothioamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3N3S3/c4-1(7)2-5-6-3(8)9-2/h(H2,4,7)(H,6,8) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLPCHAKKQKQVKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NNC(=S)S1)C(=S)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3N3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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